Pheleuin can be synthesized through various methods, primarily focusing on natural extraction and chemical synthesis. The extraction involves isolating the compound from its natural sources, such as specific fungal species known for producing Pheleuin. Techniques such as solvent extraction, chromatography, and crystallization are commonly employed to purify the compound.
In terms of chemical synthesis, researchers have developed synthetic pathways that mimic the biosynthetic routes found in nature. This often involves:
The synthesis of Pheleuin may involve multi-step reactions where intermediates are formed before arriving at the final product. Each step requires careful monitoring and purification to ensure the integrity of the compound.
Pheleuin's molecular structure is characterized by its complex arrangement of carbon, hydrogen, oxygen, and nitrogen atoms. The compound typically exhibits a multi-ring system that contributes to its biological activity.
Pheleuin participates in various chemical reactions that are essential for its functionality. These include:
The reactivity of Pheleuin can be attributed to its functional groups, which allow it to engage in nucleophilic attacks or serve as electrophiles in different chemical environments. Understanding these reactions is crucial for developing synthetic routes or exploring its biological interactions.
Pheleuin exerts its effects primarily through interaction with specific biological targets, such as enzymes or receptors. The mechanism often involves:
Research indicates that Pheleuin may modulate pathways involved in cell signaling or metabolic processes, making it a candidate for therapeutic applications.
Pheleuin is stable under normal conditions but may decompose when exposed to strong acids or bases. Its reactivity profile makes it suitable for further modifications in synthetic chemistry.
Pheleuin has potential applications across various scientific domains:
Pyrazinones represent a structurally unique class of heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms. As a subset of 2,5-diketopiperazines (DKPs), they form the smallest cyclic dipeptides derived from amino acid condensations. Their rigid chiral scaffold confers exceptional stability against proteolysis and enables diverse non-covalent interactions with biological targets, making them privileged structures in drug discovery [6] [10]. Pyrazinones exhibit broad bioactivities, including antimicrobial, antitumor, and anti-inflammatory effects, attributable to their ability to mimic peptide pharmacophores while offering improved pharmacokinetic properties. For example, marine-derived pyrazinones like brevianamide F demonstrate potent antibacterial activity against Mycobacterium tuberculosis (MIC = 44.1 μM), while synthetic analogues such as plinabulin (a DKP derivative) have advanced to Phase III clinical trials for non-small cell lung cancer [6] [10]. Notably, their small molecular weight (typically 200–500 Da) and amphiphilic properties facilitate blood-brain barrier penetration, highlighting potential in neurological disorders [10].
Table 1: Bioactive Pyrazinone Derivatives and Key Properties
Compound | Biological Activity | Source/Origin | Molecular Target |
---|---|---|---|
Brevianamide F | Antibacterial (BCG* MIC = 44.1 μM) | Marine fungi | Microbial cell machinery |
Plinabulin | Antitumor (Phase III trial: NCT02504489) | Marine bacterium | Microtubule disruption |
Chaetocin | Antimyeloma; Epigenetic modulation | Marine fungus | Histone methyltransferase inhibitor |
Pheleuin (PZN10) | Under investigation (gut microbiota metabolite) | Human microbiome | Not fully characterized |
*Bacille Calmette-Guérin, surrogate for *M. tuberculosis
Pheleuin (Compound PZN10) is classified as a gut microbiota-derived pyrazinone with the chemical name 3-(2-phenylethyl)-6-isopropyl-2H-pyrazin-2-one. Its molecular formula is C₁₅H₁₈N₂O (MW: 242.32 g/mol), and it bears the CAS registry number 169195-23-7 [1] [4] [8]. The compound features a characteristic pyrazinone core formed by a cyclic dipeptide structure, substituted with a phenylalkyl group at C-3 and an isopropyl moiety at C-6. This arrangement is evident in its SMILES notation: O=C1NC(CC2=CC=CC=C2)=CN=C1CC(C)C [1] [8].
As a gut microbial metabolite, Pheleuin is biosynthesized in situ via non-ribosomal peptide synthetases (NRPSs) or cyclodipeptide synthases (CDPSs), enzymes that catalyze the condensation and cyclization of amino acid precursors [10]. Its structural rigidity, imparted by the planar pyrazinone ring, enhances binding specificity to biological targets. The phenylalkyl substituent may facilitate hydrophobic interactions with protein domains, while the isopropyl group contributes to steric specificity. Notably, Pheleuin’s logP value (calculated: 3.2) suggests moderate lipophilicity, aligning with the permeability profile typical of bioactive DKPs [6] [10].
Table 2: Structural and Physicochemical Properties of Pheleuin
Property | Value |
---|---|
IUPAC Name | 3-(2-Phenylethyl)-6-isopropyl-2H-pyrazin-2-one |
Molecular Formula | C₁₅H₁₈N₂O |
Molecular Weight | 242.32 g/mol |
CAS Registry Number | 169195-23-7 |
SMILES | O=C1NC(CC2=CC=CC=C2)=CN=C1CC(C)C |
Topological Polar Surface Area | 41.6 Ų |
Heavy Atom Count | 18 |
Despite Pheleuin’s identification as a microbiota-derived metabolite, significant knowledge gaps impede its functional characterization and translational application:
Biosynthetic Ambiguity: The specific amino acid precursors and enzymatic pathways governing Pheleuin’s in vivo synthesis remain unelucidated. While CDPSs/NRPSs are implicated in DKP formation generally [10], strain-specific modifications in gut microbiota are poorly mapped. This gap obstructs targeted production or engineering of Pheleuin-analogues.
Structural Diversity Limitations: Current DKP libraries prioritize indole-based scaffolds (e.g., tryptophan-derived compounds). Pheleuin’s phenylalanine/isoleucine-derived structure is underrepresented in chemical databases, limiting structure-activity relationship (SAR) studies [6] [10]. Only 55 marine-derived DKP derivatives were cataloged from 2011–2021, none resembling Pheleuin’s substitution pattern [10].
Mechanistic Uncertainty: Pheleuin’s molecular targets and downstream effects are unvalidated. While DKPs broadly modulate receptors (e.g., microtubules, histone modifiers) [6] [10], Pheleuin lacks binding affinity or cellular perturbation data. Its ecological role in gut microbiota—whether as a quorum-sensing signal, antimicrobial agent, or host modulator—is also speculative.
Translational Barriers: No preclinical efficacy or pharmacokinetic studies exist for Pheleuin. Additionally, patient engagement in preclinical research—crucial for aligning mechanistic studies with clinical needs—is rare in microbiota-metabolite studies [2]. Only 15% of DKP patents describe in vivo models, highlighting a pipeline gap [10].
Table 3: Critical Research Gaps for Pheleuin and Related DKPs
Research Domain | Knowledge Gap | Impact |
---|---|---|
Biosynthesis | Precursor amino acids and enzymes unknown | Hinders targeted production or engineering |
Structural Diversity | Limited analogues for SAR studies | Obscures pharmacophore optimization |
Target Identification | No binding or pathway interaction data | Precludes mechanistic validation |
Translational Models | Lack of in vivo efficacy/pharmacokinetic data | Delays therapeutic repurposing |
Closing these gaps requires integrating multi-omics (metagenomics/metabolomics) to map Pheleuin’s biosynthetic genes, combinatorial chemistry to expand structural analogues, and patient-derived organoids to evaluate host-microbe interactions. Such advances could position Pheleuin as a novel therapeutic scaffold or microbiota biomarker.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2